molecular formula C7H16O B1268609 3-Ethylpentan-1-ol CAS No. 66225-51-2

3-Ethylpentan-1-ol

Cat. No.: B1268609
CAS No.: 66225-51-2
M. Wt: 116.2 g/mol
InChI Key: DVEFUHVVWJONKR-UHFFFAOYSA-N
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Description

3-Ethylpentan-1-ol, with the chemical formula C7H16O, is an organic compound belonging to the class of alcohols. It is a colorless liquid with a characteristic alcohol-like odor. This compound is commonly used as a solvent and an intermediate in various chemical reactions .

Scientific Research Applications

3-Ethylpentan-1-ol has several applications in scientific research:

Mechanism of Action

In general, alcohols like 3-Ethylpentan-1-ol can participate in a variety of chemical reactions. They can act as weak acids, react with active metals to produce hydrogen gas, be oxidized to form aldehydes, ketones or carboxylic acids, and undergo substitution reactions to form alkyl halides .

The pharmacokinetics of alcohols involve absorption, distribution, metabolism, and excretion (ADME). Alcohols are usually rapidly absorbed from the stomach and small intestine into the bloodstream. They are distributed throughout the body in water-containing tissues. Metabolism mainly occurs in the liver, where enzymes like alcohol dehydrogenase convert the alcohol to acetaldehyde, which is then further metabolized to acetic acid. Finally, the metabolites are excreted from the body through urine, sweat, and breath .

The action environment can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the rate and extent of chemical reactions involving the alcohol .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3-ethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-7(4-2)5-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEFUHVVWJONKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348845
Record name 3-ethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66225-51-2
Record name 3-ethylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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